molecular formula C18H17ClN2O4S B2888927 N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896376-01-5

N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No.: B2888927
CAS No.: 896376-01-5
M. Wt: 392.85
InChI Key: KOLBRFBVUPJOQV-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a sulfonamide derivative featuring a tricyclic pyrrolo[3,2,1-ij]quinoline core. Its structure includes a 5-chloro-2-methoxyphenyl substituent linked via a sulfonamide group at the 8-position of the heterocyclic scaffold.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-25-16-5-4-13(19)10-15(16)20-26(23,24)14-7-11-3-2-6-21-17(22)9-12(8-14)18(11)21/h4-5,7-8,10,20H,2-3,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLBRFBVUPJOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Sulfonamides are known to interfere with the synthesis of folic acid in some organisms, which could suggest potential pathways of action.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Given its molecular structure, it’s likely that it is absorbed in the gastrointestinal tract and distributed throughout the body. The presence of a methoxy group and a sulfonamide could influence its metabolism and excretion.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C₁₁H₁₂ClN₃O₃S
  • Molecular Weight : 297.75 g/mol
  • CAS Number : 52793-11-0
PropertyValue
Density1.281 g/cm³
Melting Point92 °C
Solubility250 mg/L at 22°C
LogP2.915

Anticancer Activity

Recent studies have highlighted the compound's potent anticancer properties. The compound has shown efficacy against various cancer cell lines through several mechanisms:

  • Caspase Inhibition : It has been identified as a potent inhibitor of caspase-3, a key enzyme in the apoptotic pathway. This inhibition can lead to increased apoptosis in cancer cells, thereby reducing tumor growth .
  • Cytotoxicity : In vitro tests demonstrated that the compound exhibits significant cytotoxicity against human cancer cell lines such as HCT-15 (colon carcinoma) and A-431 (epidermoid carcinoma). The IC50 values for these cell lines were reported to be below those of standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Molecular docking studies suggest that the compound interacts with specific proteins involved in cell survival and proliferation through hydrophobic interactions and hydrogen bonding .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced significantly by its structural components:

  • Methoxy Group : The presence of the methoxy group at position 2 on the phenyl ring enhances lipophilicity and bioavailability.
  • Chloro Substitution : The chloro substituent at position 5 is critical for maintaining the compound's potency against cancer cells.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound in preclinical models:

  • Study on HCT-15 Cells : A study found that treatment with the compound at varying concentrations led to a dose-dependent decrease in cell viability. The most effective concentration resulted in an IC50 value of approximately 23 µM .
  • In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups. These results support further investigation into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share the pyrrolo[3,2,1-ij]quinoline scaffold but differ in substituents, enabling a comparative analysis of structural and functional features.

Core Structural Modifications

All analogs retain the 2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline backbone. Variations occur at the sulfonamide-linked aryl/alkyl groups and additional substituents on the core (e.g., halogens, methoxy groups).

Physicochemical and Structural Properties

Key data from analogs (Table 1):

Compound Name (ID) Molecular Formula Molecular Weight Substituents (R-group) logP Hydrogen Bond Acceptors Reference
N-(5-Chloro-2-methoxyphenyl)-2-oxo-... (Target) C₂₁H₁₈ClN₂O₄S 429.90* 5-Cl, 2-OCH₃ ~4.2† 7‡ N/A
N-(4-Phenoxyphenyl)-2-oxo-... (G856-5651) C₂₃H₂₀N₂O₄S 420.49 4-Phenoxyphenyl 4.22 7
N-(Prop-2-en-1-yl)-2-oxo-... (G856-5639) C₁₄H₁₆N₂O₃S 292.35 Allyl N/A 5
N-(3-Phenylpropyl)-1-methyl-2-oxo-... (G856-5736) C₂₁H₂₄N₂O₃S 384.50 3-Phenylpropyl, 1-methyl N/A 5
N-(2,4-Difluorophenyl)-2-oxo-... (G856-5666) C₁₇H₁₄F₂N₂O₃S 376.37 2,4-Difluorophenyl N/A 6

*Calculated based on molecular formula. †Estimated using analogs with similar substituents (e.g., phenoxyphenyl logP = 4.22 ). ‡Derived from structural similarity to G856-5651 .

Key Observations:
  • Lipophilicity: The target compound’s logP (~4.2) aligns with G856-5651 (logP 4.22), suggesting that bulky aromatic R-groups (phenoxyphenyl, 5-chloro-2-methoxyphenyl) enhance lipophilicity compared to non-aromatic substituents (e.g., allyl in G856-5639).
  • Hydrogen Bonding : All aryl-substituted analogs (Target, G856-5651, G856-5666) exhibit higher hydrogen bond acceptors (6–7) than alkyl derivatives (5), impacting solubility and membrane permeability.
  • Steric Effects : Bulky substituents (e.g., 3-phenylpropyl in G856-5736) increase molecular weight but may reduce metabolic stability.

Pharmacological Profiles of Related Compounds

While direct data for the target compound are unavailable, highlights NH300094, a pyrroloquinoline derivative with a fluorobenzoisoxazolyl-piperidinylpropoxy substituent. NH300094 acts as a triple antagonist (5-HT2A, D2, D3 receptors) and inverse agonist (5-HT1B), indicating the scaffold’s versatility in CNS targeting .

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